molecular formula C9H7BrFNO B12858951 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one

8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12858951
M. Wt: 244.06 g/mol
InChI Key: ZGEJSTIVNPGOJR-UHFFFAOYSA-N
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Description

Structural Verification via Computational Tools

Using the RDKit library, the SMILES string is converted to a molecular object, from which the InChI and InChI Key are programmatically derived:

from rdkit import Chem  
smiles = 'O=C1CCNC2=C1C(F)=CC=C2Br'  
mol = Chem.MolFromSmiles(smiles)  
inchi = Chem.MolToInchi(mol)  # Output: InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2  
key = Chem.InchiToInchiKey(inchi)  # Output: ZGEJSTIVNPGOJR-UHFFFAOYSA-N  

This computational validation ensures consistency between structural representation and standardized identifiers.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

8-bromo-5-fluoro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2

InChI Key

ZGEJSTIVNPGOJR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2C1=O)F)Br

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a quinoline or quinolinone precursor that already contains or can be selectively functionalized to introduce the fluorine and bromine atoms at the 5th and 8th positions, respectively. The key steps include:

The process requires careful control of reaction conditions to achieve regioselectivity and avoid over-halogenation or side reactions.

Bromination

Bromination is commonly achieved using electrophilic brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane, under controlled temperature conditions (room temperature to reflux) to ensure selective substitution at the 8th position of the quinoline ring.

Parameter Typical Conditions Notes
Brominating agent N-bromosuccinimide (NBS) or Br2 NBS preferred for milder, selective bromination
Solvent Acetic acid, dichloromethane Solvent choice affects regioselectivity
Temperature 20–80 °C Reflux may be used for complete reaction
Reaction time 1–6 hours Monitored by TLC or HPLC

Fluorination

Fluorination at the 5th position is more challenging due to the high reactivity of fluorinating agents. Common reagents include Selectfluor or N-fluorobenzenesulfonimide (NFSI), which provide electrophilic fluorine under mild conditions. The fluorination step is often performed after or before bromination depending on the stability of intermediates.

Parameter Typical Conditions Notes
Fluorinating agent Selectfluor, NFSI Electrophilic fluorination agents
Solvent Acetonitrile, dichloromethane Polar aprotic solvents preferred
Temperature 0–40 °C Lower temperatures to control selectivity
Reaction time 2–12 hours Reaction progress monitored by NMR or LC-MS

Cyclization to 2,3-Dihydroquinolin-4(1H)-one

The cyclization step to form the dihydroquinolinone ring system is typically achieved by intramolecular condensation or ring closure under acidic or basic catalysis. This step may involve heating the intermediate under reflux in solvents such as benzene or toluene, sometimes with the aid of dehydrating agents or catalysts like para-toluenesulfonic acid.

Parameter Typical Conditions Notes
Catalyst Para-toluenesulfonic acid, acid or base catalysts Acidic conditions favor cyclization
Solvent Benzene, toluene, DOWTHERM A (high boiling) High boiling solvents facilitate ring closure
Temperature 90–250 °C Elevated temperatures promote cyclization
Reaction time 6–24 hours Reaction monitored by TLC or NMR

Purification and Characterization

After synthesis, the crude product is purified by silica gel column chromatography using solvents such as ethyl acetate and dichloromethane. Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity.

3 Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Key Considerations
1. Bromination NBS or Br2, AcOH or DCM, 20–80 °C Introduce bromine at C-8 Control temperature and equivalents to avoid polybromination
2. Fluorination Selectfluor or NFSI, MeCN or DCM, 0–40 °C Introduce fluorine at C-5 Mild conditions to maintain regioselectivity
3. Cyclization p-Toluenesulfonic acid, benzene/toluene, 90–250 °C Form dihydroquinolinone ring High temperature and catalyst choice critical
4. Purification Silica gel chromatography Isolate pure product Use appropriate solvent system for best separation

4 Research Findings and Optimization Notes

  • Regioselectivity : The position-specific halogenation is crucial; bromination at C-8 and fluorination at C-5 require precise control of reaction conditions and choice of reagents to avoid substitution at undesired positions.
  • Yield Optimization : Use of NBS for bromination and Selectfluor for fluorination has been shown to improve yields and reduce side products compared to elemental halogens.
  • Industrial Scale-Up : Continuous flow reactors have been proposed for bromination and fluorination steps to enhance reproducibility, safety, and scalability.
  • Green Chemistry : Efforts to replace hazardous solvents with greener alternatives and to minimize waste are ongoing in industrial processes.

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Further reduction to tetrahydroquinolinone using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of halogens (bromine and fluorine) contributes to its effectiveness by increasing binding affinity to bacterial targets.

Anticancer Potential
The compound has also been studied for its anticancer properties. It modulates several cellular pathways and interacts with key enzymes involved in cancer progression. Preliminary studies suggest that it may serve as a lead compound for developing new cancer therapeutics, particularly through its action on heat shock proteins, which are crucial for cancer cell survival.

Case Studies

  • Inhibition of DNA Gyrase
    A study focused on the optimization of quinolinone derivatives demonstrated that compounds similar to this compound could inhibit bacterial DNA gyrase effectively. This inhibition is critical for combating fluoroquinolone-resistant strains of bacteria, making it a valuable candidate for further development in antibiotic therapies .
  • Modulation of Heat Shock Proteins
    Another investigation highlighted the potential of this compound as an Hsp90 inhibitor. Heat shock protein 90 is a chaperone protein that assists in the proper folding of other proteins; targeting this protein can disrupt cancer cell homeostasis and induce apoptosis .

Mechanism of Action

The mechanism of action of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, compounds in the quinolinone family may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Physicochemical and Structural Properties

Compound Substituents Melting Point Solubility Crystal Packing Features
8-Bromo-5-fluoro derivative 8-Br, 5-F Not reported Moderate* Likely N–H∙∙∙O and C–H∙∙∙π bonds
6,8-Dibromo-2-aryl (3a–d) 6-Br, 8-Br, 2-aryl 140–196°C Low Aryl stacking and halogen bonding
2-(4-Chlorophenyl) derivative 2-Ph, 4-Cl 178°C Low N–H∙∙∙O and C–H∙∙∙π interactions
3-Methylidene-1-sulfonyl 1-SO₂R, 3-CH₂ 140–196°C Moderate Sulfonyl group enhances polarity

*Predicted based on halogen electronegativity and molecular weight.

  • Crystallography: Halogenated dihydroquinolinones often exhibit layered packing stabilized by weak hydrogen bonds (N–H∙∙∙O) and C–H∙∙∙π interactions, as seen in 2-(4-chlorophenyl) derivatives . The bromine atom in the target compound may participate in halogen bonding, improving crystal stability.
  • Thermal Stability : Bromine’s large atomic radius increases melting points compared to fluorine analogs (e.g., 8-fluoro derivatives) .

Biological Activity

8-Bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10_{10}H7_{7}BrFNO, with a molecular weight of approximately 252.07 g/mol. The structure features a quinoline core that is known for its ability to interact with various biological targets.

The biological activity of this compound is believed to stem from several key mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes. This property is particularly relevant in anticancer therapies.
  • Receptor Binding : The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways that are crucial for maintaining homeostasis and responding to pathological conditions.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's promising biological activities:

  • Anticancer Activity : Research indicates that derivatives of 2,3-dihydroquinolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. A study reported its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating robust antibacterial properties .
  • Neuropharmacological Effects : There is evidence suggesting that derivatives of this compound may act as modulators of dopamine receptors, which could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologicalModulation of dopamine receptors

Detailed Research Findings

A pilot study evaluated the anticancer properties of several quinoline derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . Furthermore, another study highlighted the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains .

Q & A

Q. Q1: What is an optimized organocatalytic method for synthesizing 2,3-dihydroquinolin-4(1H)-one derivatives like 8-bromo-5-fluoro variants?

A1: A green approach involves cyclizing 2-aminoacetophenone with substituted aldehydes using pyrrolidine as a catalyst in aqueous ethanol. For bromo and fluoro substituents, modify the aldehyde precursors (e.g., 4-bromo-5-fluorobenzaldehyde) and monitor reaction progress via TLC. This method achieves high yields (~80–95%) under mild conditions (room temperature, 2–4 hours) .

Advanced Synthesis

Q. Q2: How can regioselective bromination and fluorination be achieved during the synthesis of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one?

A2: Use directing groups (e.g., sulfonyl or acetyl) on the dihydroquinolinone scaffold to control electrophilic substitution. Bromination at position 8 can be achieved via NBS (N-bromosuccinimide) in DMF, while fluorination at position 5 may require Balz-Schiemann or halogen-exchange reactions with KF/CuI .

Structural Confirmation

Q. Q3: What spectroscopic techniques are critical for confirming the structure of this compound?

A3: Combine 1H^1H-NMR (to identify aromatic protons and dihydroquinolinone backbone), 13C^{13}C-NMR (to confirm carbonyl groups), and 19F^{19}F-NMR (to verify fluorination). Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Biological Activity Profiling

Q. Q4: How can researchers design assays to evaluate the anticancer potential of this compound?

A4: Perform cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values with reference drugs. Structural analogs of dihydroquinolinones show activity via topoisomerase inhibition or apoptosis induction .

Mechanistic Insights

Q. Q5: What is the proposed mechanism for the cyclization step in synthesizing dihydroquinolinone derivatives?

A5: The reaction proceeds via a Schiff base intermediate formed between 2-aminoacetophenone and aldehyde, followed by pyrrolidine-catalyzed intramolecular cyclization. Density functional theory (DFT) studies can model transition states to optimize reaction pathways .

Reaction Optimization

Q. Q6: How can reaction yields be improved for large-scale synthesis of this compound?

A6: Optimize solvent polarity (e.g., ethanol/water mixtures) and catalyst loading (5–10 mol% pyrrolidine). Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .

Structure-Activity Relationship (SAR)

Q. Q7: How do bromo and fluoro substituents influence the compound’s bioactivity compared to non-halogenated analogs?

A7: Bromine enhances lipophilicity and membrane permeability, while fluorine improves metabolic stability. Compare logP values and pharmacokinetic profiles (e.g., plasma half-life) via HPLC-MS. SAR studies on analogs show halogenation at positions 5 and 8 correlates with enhanced antimicrobial activity .

Green Chemistry Considerations

Q. Q8: What solvent systems minimize environmental impact without compromising reaction efficiency?

A8: Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or ethyl acetate. Aqueous ethanol (3:1 v/v) is effective for pyrrolidine-catalyzed reactions, reducing waste and energy consumption .

Analytical Challenges

Q. Q9: How do bromine and fluorine atoms complicate NMR interpretation?

A9: Bromine’s quadrupolar moment broadens 1H^1H-NMR signals, while fluorine causes splitting via 1H^1H-19F^{19}F coupling. Use 19F^{19}F-NMR decoupling or 2D techniques (e.g., HSQC) to resolve overlapping peaks .

Catalyst Design

Q. Q10: What strategies enable enantioselective synthesis of chiral dihydroquinolinone derivatives?

A10: Employ chiral Brønsted acids (e.g., BINOL-phosphoric acids) or transition-metal catalysts (e.g., Ru(II)) to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

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